Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate
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Overview
Description
Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate: is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methylsulfonyl group attached to an alaninate moiety, with two chlorine atoms substituted on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline, methylsulfonyl chloride, and alanine methyl ester.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-dichloroaniline is first reacted with methylsulfonyl chloride to form the intermediate N-(2,5-dichlorophenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with alanine methyl ester in the presence of a base to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfonyl group and the dichlorophenyl moiety allows for specific binding interactions, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
- Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)alaninate
- Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)alaninate
- Methyl N-(2,5-difluorophenyl)-N-(methylsulfonyl)alaninate
Uniqueness: Methyl N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alaninate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the methylsulfonyl group also imparts distinct chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 2-(2,5-dichloro-N-methylsulfonylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-7(11(15)18-2)14(19(3,16)17)10-6-8(12)4-5-9(10)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKUYGLEXZUULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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